![molecular formula C9H8O2S B2979985 2H-Benzo[b][1,4]oxathiepin-3(4H)-one CAS No. 112632-24-3](/img/structure/B2979985.png)

2H-Benzo[b][1,4]oxathiepin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

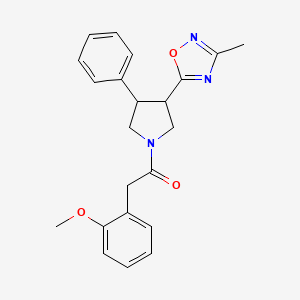

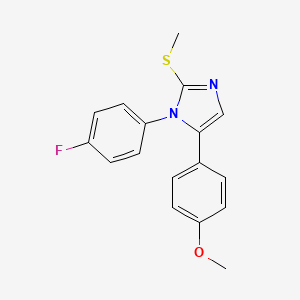

“2H-Benzo[b][1,4]oxathiepin-3(4H)-one” is a heterocyclic compound . It consists of a benzene ring attached to the 6-membered heterocycle thiazine . The name is applied to both the 2H- and 4H- isomers of the molecule .

Synthesis Analysis

The synthesis of such compounds has been developed by Harmata and Hong who have formulated transformations of these compounds designed to target chiral, non-racemic building blocks as well as natural products . A series of 2H-benzo [g]pyrazolo [3,4-b]quinoline-5,10 (4H,11H)-dione derivatives has been synthesized from the three component reactions of 2-hydroxy-1,4-naphthoquinone, aldehydes, and aminopyrazoles in the presence of a catalytic amount of L-proline .Molecular Structure Analysis

The molecular structure of “2H-Benzo[b][1,4]oxathiepin-3(4H)-one” is represented by the chemical formula C8H7NS . The molecule has a molar mass of 149.21288 .Chemical Reactions Analysis

The compound undergoes a domino reaction which proceeds smoothly in good to excellent yields . This reaction offers several advantages including no column chromatography, a simple reaction procedure, metal-free reaction conditions and being applicable to a broad range of aldehydes .Physical And Chemical Properties Analysis

The compound is in its standard state at 25 °C [77 °F], 100 kPa . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

- Anticancer Agents : Researchers have investigated derivatives of 2H-benzo[b][1,4]oxathiepin-3(4H)-one for their potential as anticancer agents. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for drug development .

- Antibacterial Properties : Some derivatives have shown antibacterial activity, suggesting their use in combating bacterial infections .

- Catalysts : The niobium-promoted reaction of α-arylglyoxylic acid with o-aminothiophenol and o-aminophenol, leading to the synthesis of 2-arylbenzothiazoles and 3-aryl-2H-benzo[b][1,4]benzoxazin-2-ones, highlights the catalytic potential of this compound . Such catalysts could find applications in green chemistry and sustainable processes.

- Spiropyrans : Ru(II)-catalyzed coupling between 3-aryl-2H-benzoxazin-2-ones and benzoquinones has been used to synthesize structurally stable spiropyrans. These compounds have potential applications in molecular switches and sensors .

Medicinal Chemistry and Drug Development

Environmental Chemistry and Catalysis

Spiro Compounds and Synthetic Methods

作用機序

将来の方向性

The compound and its derivatives have been of enormous interest to synthetic chemists . In recent years, there has been a focus on developing enantioselective syntheses of such compounds . The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A . Future research may continue to explore the potential applications and syntheses of this compound and its derivatives.

特性

IUPAC Name |

1,5-benzoxathiepin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c10-7-5-11-8-3-1-2-4-9(8)12-6-7/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKHFAPQXWKEKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CSC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Benzo[b][1,4]oxathiepin-3(4H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2979903.png)

![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2979904.png)

![Methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2979905.png)

![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2979907.png)

![Ethyl 2-[(2-(2-thienyl)benzimidazol)-6-yl]-4-methylthiazole-5-carboxylate](/img/structure/B2979909.png)

![2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2979916.png)

![4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2979917.png)